N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a glycinamide moiety.
Preparation Methods
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the amino groups and the glycinamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with aromatic and heterocyclic systems .
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide can be compared with similar compounds such as:
2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile: This compound shares structural similarities but differs in its electronic properties and reactivity.
4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-3-pyridinecarbonitrile: Another structurally related compound with distinct functional groups and applications. The uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide lies in its specific substitution pattern and the presence of the glycinamide moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C26H26ClN7O |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26ClN7O/c1-16-4-10-20(11-5-16)29-25-32-24(33-26(34-25)30-21-12-6-17(2)7-13-21)28-15-23(35)31-22-14-19(27)9-8-18(22)3/h4-14H,15H2,1-3H3,(H,31,35)(H3,28,29,30,32,33,34) |
InChI Key |
YREOOLWZDKTMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=C(C=CC(=C3)Cl)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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